Molecular Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Related Scaffolds
The target compound demonstrates a computed XLogP3-AA value of 1.2, zero hydrogen bond donors, two hydrogen bond acceptors, and exactly one rotatable bond [1]. In contrast, structurally related 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (without the N-ethyl substitution and lactam carbonyl) would exhibit a different hydrogen bonding donor/acceptor profile and altered aqueous solubility characteristics due to the presence of the hydrochloride salt form . The precise balance of moderate lipophilicity (XLogP3 = 1.2) with limited conformational flexibility (one rotatable bond) may confer advantages in cellular permeability and target binding entropy relative to more flexible or more polar analogs.
| Evidence Dimension | XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (no lactam carbonyl, no N-ethyl, salt form) |
| Quantified Difference | Target XLogP3 = 1.2; comparator logP not explicitly reported but differs due to salt form and distinct substitution pattern |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, predictable physicochemical properties (specifically XLogP3 = 1.2, zero H-bond donors, one rotatable bond) enable reproducible formulation and reliable structure-activity relationship (SAR) extrapolation when using this compound as a building block.
- [1] PubChem. 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one. Compound Summary for CID 134177162. National Center for Biotechnology Information. View Source
